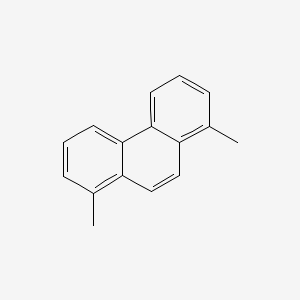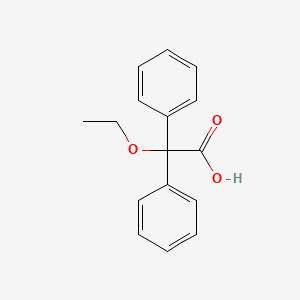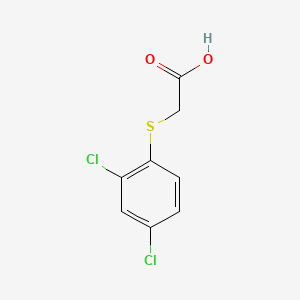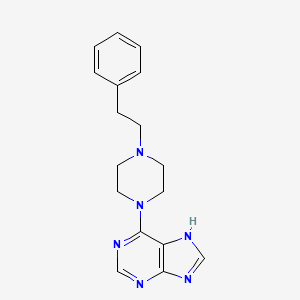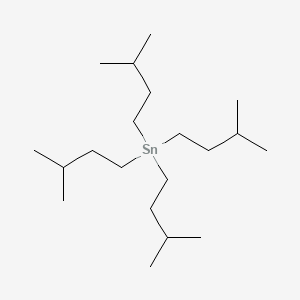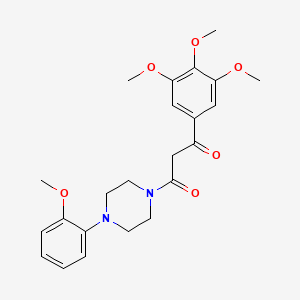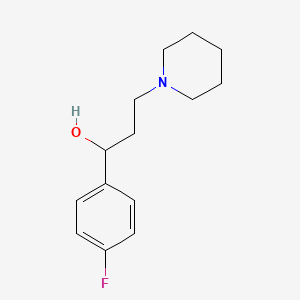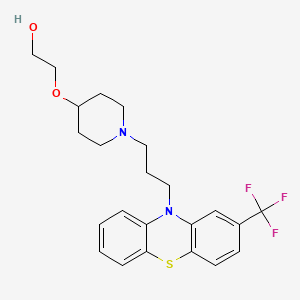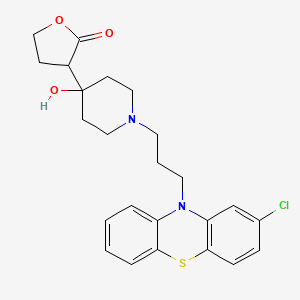
N-butyl-2-adamantanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-adamantanamine hydrochloride: is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives. The compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From 2-Adamantanone Oxime:
Industrial Production Methods:
- The industrial production of 2-adamantanamine, N-butyl-, hydrochloride typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- N-butyl-2-adamantanamine hydrochloride can undergo oxidation reactions to form corresponding N-oxides.
- Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction:
- The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
-
Substitution:
- It can undergo nucleophilic substitution reactions where the butyl group can be replaced by other alkyl or aryl groups.
- Common reagents include alkyl halides and aryl halides.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- N-butyl-2-adamantanamine hydrochloride is used as an intermediate in organic synthesis. It is a building block for the synthesis of more complex molecules.
Biology:
- The compound has been studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine:
- Derivatives of adamantane, including 2-adamantanamine, N-butyl-, hydrochloride, are explored for their potential use in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Industry:
- In the material science industry, the compound is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-adamantanamine, N-butyl-, hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-Adamantanamine Hydrochloride:
1-(1-Adamantyl)ethylamine Hydrochloride:
3,5-Dimethyl-1-adamantanamine Hydrochloride:
Uniqueness:
- N-butyl-2-adamantanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-butyl group differentiates it from other adamantane derivatives, leading to unique reactivity and potential applications.
Propiedades
Número CAS |
39234-34-9 |
|---|---|
Fórmula molecular |
C14H26ClN |
Peso molecular |
243.81 g/mol |
Nombre IUPAC |
N-butyladamantan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H25N.ClH/c1-2-3-4-15-14-12-6-10-5-11(8-12)9-13(14)7-10;/h10-15H,2-9H2,1H3;1H |
Clave InChI |
CKNFFKOMMBVCLD-UHFFFAOYSA-N |
SMILES |
CCCCNC1C2CC3CC(C2)CC1C3.Cl |
SMILES canónico |
CCCCNC1C2CC3CC(C2)CC1C3.Cl |
Key on ui other cas no. |
39234-34-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






